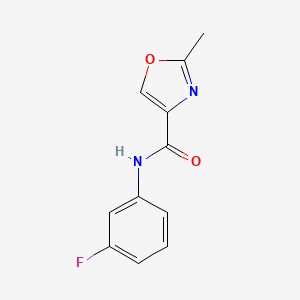
N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide
描述
N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide: is a heterocyclic compound that features a fluorophenyl group attached to an oxazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the fluorine atom in the phenyl ring often imparts unique chemical and biological properties, making it a valuable target for research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 2-methyl-1,3-oxazole can be prepared by reacting 2-bromoacetophenone with formamide under basic conditions.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 3-fluoronitrobenzene with a suitable nucleophile, such as an amine, to form the corresponding aniline derivative.
Amidation Reaction: The final step involves coupling the 3-fluoroaniline derivative with the oxazole carboxylic acid to form this compound. This can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The oxazole ring can undergo oxidation reactions, leading to the formation of oxazole N-oxides.
Reduction: The nitro group in the precursor can be reduced to an amine, which is then used in the synthesis of the target compound.
Substitution: The fluorine atom in the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to displace the fluorine atom.
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Aniline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It serves as a model compound for understanding the interactions between fluorinated molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure can be modified to enhance its pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
作用机制
The mechanism of action of N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
相似化合物的比较
- N-(3-chlorophenyl)-2-methyl-1,3-oxazole-4-carboxamide
- N-(3-bromophenyl)-2-methyl-1,3-oxazole-4-carboxamide
- N-(3-methylphenyl)-2-methyl-1,3-oxazole-4-carboxamide
Comparison: N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits higher metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets. These properties make it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-13-10(6-16-7)11(15)14-9-4-2-3-8(12)5-9/h2-6H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEZKHQNAFHODX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYL-N-METHYLPIPERIDINE-3-CARBOXAMIDE](/img/structure/B4461927.png)
![6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B4461940.png)
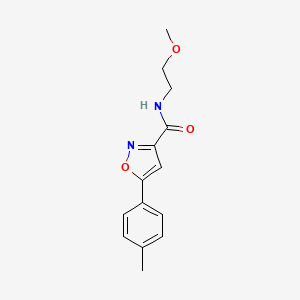
![N-[3-(4-FLUOROPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B4461953.png)
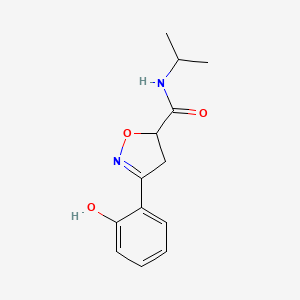
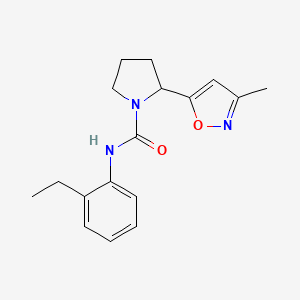

![Methyl 4-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)benzoate](/img/structure/B4461967.png)
![N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B4461971.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4461972.png)
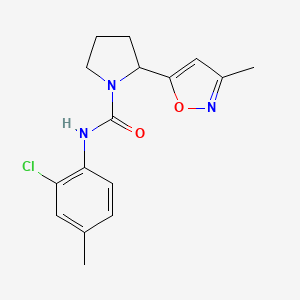
![3-{[(2-fluorophenyl)(methyl)amino]sulfonyl}-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4461988.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(5-isoxazolylmethyl)(methyl)amino]methyl}-2-piperidinone](/img/structure/B4461993.png)
![2-(3-fluorophenyl)-1-[(4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B4462001.png)
